molecular formula C10H6Cl2N2O B1394324 4-(3-Chlorophenoxy)-2-chloropyrimidine CAS No. 1203546-24-0

4-(3-Chlorophenoxy)-2-chloropyrimidine

Cat. No. B1394324
M. Wt: 241.07 g/mol
InChI Key: UCAAAJBRFPWKIW-UHFFFAOYSA-N
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Description

The closest compound I found is “4-(3-Chlorophenoxy)piperidine hydrochloride” which has a molecular weight of 248.15 .


Synthesis Analysis

There are recent developments in the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular formula of “4-(3-Chlorophenoxy)piperidine hydrochloride” is C11H15Cl2NO .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

The “4-(3-Chlorophenoxy)piperidine hydrochloride” has a molecular weight of 248.15 . It is stored at room temperature and appears as a solid white to pale yellow powder .

Scientific Research Applications

Synthesis and Biological Activity

4-(3-Chlorophenoxy)-2-chloropyrimidine is involved in the synthesis of various biologically active compounds. For example, a study focused on the synthesis of ethyl (6-phenoxy-4-pyrimidinylthio)acetates, which involves the reaction of chlorophenoxy and pyrimidine derivatives. These compounds have potential biological applications, although specific details on their activity were not elaborated in this study (Vainilavichyus et al., 1989).

Crystal Structure Analysis

The compound also finds use in crystallography and structural analysis. A study involving 2-Amino-7-chloro-2'-deoxytubercidin, a related chloropyrimidine compound, was examined for its crystal structure. Such studies are crucial for understanding molecular interactions and properties (Seela et al., 2006).

Synthesis of N-Heterocyclic Compounds

4-(3-Chlorophenoxy)-2-chloropyrimidine is also employed in the synthesis of N-heterocyclic compounds, which are significant in various chemical and biological contexts. For instance, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved, showcasing the versatility of chloropyrimidine derivatives in synthesizing complex molecules (Bommeraa et al., 2019).

Redox Chemistry

Research has shown the involvement of related chloropyrimidine derivatives in redox chemistry. A study on a redox pair involving chloropyrimidine illustrated its role in understanding redox reactions at the molecular level, which is fundamental in areas like catalysis and battery technology (Jana et al., 2013).

Optical Properties

Chloropyrimidine derivatives, similar to 4-(3-Chlorophenoxy)-2-chloropyrimidine, have been investigated for their optical properties. A study explored thiopyrimidine derivatives for their nonlinear optical (NLO) properties, which are significant in fields like photonics and telecommunications (Hussain et al., 2020).

Safety And Hazards

The safety data sheet for “4-(3-Chlorophenoxy)piperidine hydrochloride” suggests that it is for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

2-chloro-4-(3-chlorophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAAAJBRFPWKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenoxy)-2-chloropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GC Li, LY Wang, ZY Li, FL Yang - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, C11H12ClN5O, the triazolone and pyrimidine rings are almost coplanar [dihedral angle = 2.98 (14)]. The total puckering amplitude QT of the seven-membered …
Number of citations: 9 scripts.iucr.org

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